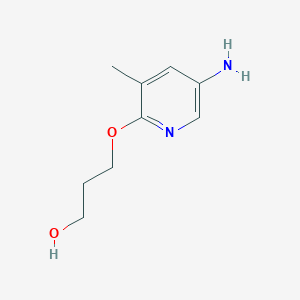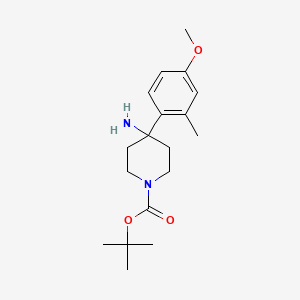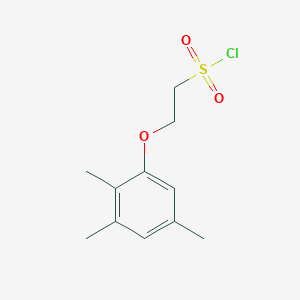
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis due to its reactivity and ability to introduce sulfonyl groups into other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,3,5-trimethylphenol with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures to manage the reactivity of the sulfonyl chloride group .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can produce sulfonamides, while reactions with alcohols can yield sulfonate esters .
科学的研究の応用
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into other molecules.
Biology: It can be used to modify biological molecules, such as proteins and peptides, to study their functions and interactions.
Medicine: The compound is used in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: It is employed in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the sulfonyl chloride group reacts with nucleophiles to form sulfonamide or sulfonate ester bonds .
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: Another sulfonyl chloride compound, but with a simpler structure.
Benzenesulfonyl chloride: Similar in reactivity but with a different aromatic ring structure.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used in organic synthesis for similar purposes.
Uniqueness
2-(2,3,5-Trimethylphenoxy)ethane-1-sulfonyl chloride is unique due to the presence of the 2,3,5-trimethylphenoxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent in specific synthetic applications where other sulfonyl chlorides may not be as effective .
特性
分子式 |
C11H15ClO3S |
|---|---|
分子量 |
262.75 g/mol |
IUPAC名 |
2-(2,3,5-trimethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c1-8-6-9(2)10(3)11(7-8)15-4-5-16(12,13)14/h6-7H,4-5H2,1-3H3 |
InChIキー |
NCEZPHJOISVRIL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OCCS(=O)(=O)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


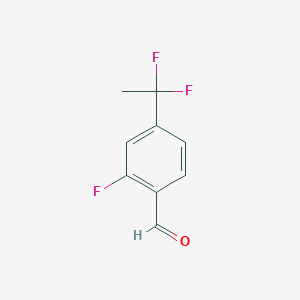
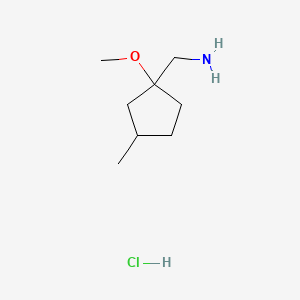
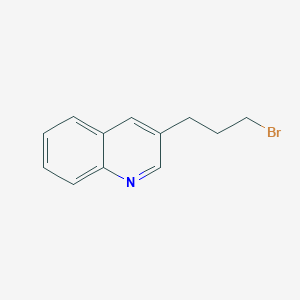
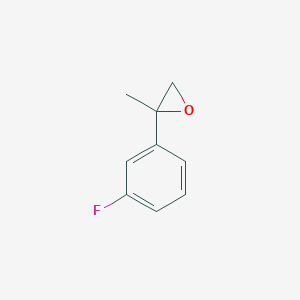
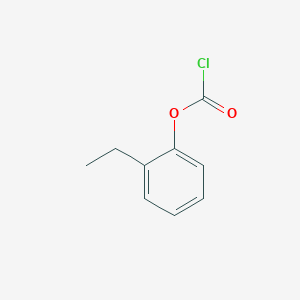

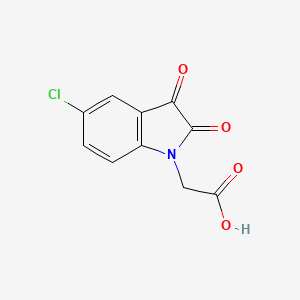

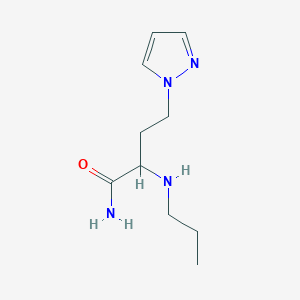
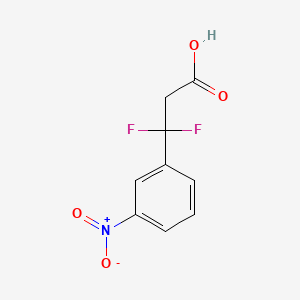
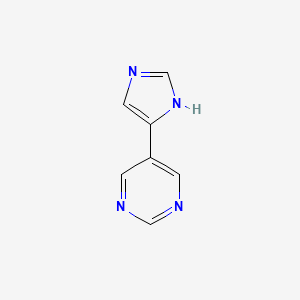
![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
